molecular formula C8H8Cl2O2 B8010669 1,5-Dichloro-2,3-dimethoxybenzene CAS No. 90283-01-5

1,5-Dichloro-2,3-dimethoxybenzene

Cat. No. B8010669
CAS RN: 90283-01-5
M. Wt: 207.05 g/mol
InChI Key: BCWABYVHGXOWHB-UHFFFAOYSA-N
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Description

1,5-Dichloro-2,3-dimethoxybenzene is a useful research compound. Its molecular formula is C8H8Cl2O2 and its molecular weight is 207.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-Dichloro-2,3-dimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dichloro-2,3-dimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Lithium-Ion Batteries : A derivative, 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), was synthesized as a redox shuttle additive for overcharge protection in lithium-ion batteries. It demonstrates ease of dissolution in carbonate-based electrolytes, enhancing its practicality in battery applications, although its electrochemical stability was found to be lower than another derivative, DDB (Zhang et al., 2010).

  • Synthesis and Structural Analysis : In the synthesis and structural study of certain quinones, 1,4-dichloro-2,5-dimethoxybenzene played a role in producing complex compounds like bis(diphenylphosphinyl)-3,6-dihydroxy-quinone. These synthesized compounds were characterized by various spectroscopic methods and examined for their redox properties (Hoang et al., 2022).

  • Chemical Reactions and Kinetics : The regioselective formation of derivatives of 1,5-dichloro-2,4-dimethoxybenzene through directed ortho metalation (DoM) was explored, highlighting the influence of solvents and kinetic isotope effects on the regioselectivity of the process (Farmer et al., 2015).

  • Non-aqueous Redox Flow Batteries : Studies on 1,4-Dimethoxybenzene derivatives, similar in structure to 1,5-Dichloro-2,3-dimethoxybenzene, have shown their utility as catholytes in non-aqueous redox flow batteries. These studies focus on enhancing the chemical stability of these materials in their oxidized forms, indicating their potential in energy storage applications (Jingjing Zhang et al., 2017).

  • Pharmaceutical Synthesis : 1,4-Dimethoxybenzene, a compound related to 1,5-Dichloro-2,3-dimethoxybenzene, was used in the synthesis of 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a medical intermediate molecule used in treating psychotic and schizophrenic psychosis (Zhimin, 2003).

properties

IUPAC Name

1,5-dichloro-2,3-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWABYVHGXOWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238080
Record name Benzene, 1,5-dichloro-2,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dichloro-2,3-dimethoxybenzene

CAS RN

90283-01-5
Record name Benzene, 1,5-dichloro-2,3-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090283015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,5-dichloro-2,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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